molecular formula C15H16N2O4S B2483514 3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1798680-11-1

3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2483514
CAS No.: 1798680-11-1
M. Wt: 320.36
InChI Key: NRUJLRDEZYXIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, a thiazolidine ring, and a phenoxyacetyl group

Mechanism of Action

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have accessible clinical applications in various biological targets .

Mode of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic mur ligases, and their antioxidant action by scavenging reactive oxygen species (ros) .

Biochemical Pathways

Thiazolidin-2,4-dione (TZD) analogues mediate the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid . This suggests that the compound might affect similar biochemical pathways.

Pharmacokinetics

In-silico adme studies of thiazolidin-2,4-dione derivatives have revealed that all the compounds were found to be drug-like . This suggests that the compound might have similar ADME properties.

Result of Action

Thiazolidin-2,4-dione (tzd) analogues are known to exhibit a wide range of biological activities . This suggests that the compound might have similar effects.

Action Environment

The structure–activity relationship of thiazolidin-2,4-dione derivatives has been studied, with four domains of modifications identified: (1) substituents in the phenyl core of the benzylidene-tzd part; (2) exocyclic substituent in the thiazolidine core; (3) piperazine amide linker with a different number of methylene units; (4) halogen in the triazole-containing part of the molecule . This suggests that the compound might be influenced by similar environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including the use of efficient catalysts and solvents, is crucial for maximizing yield and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-13(9-21-12-4-2-1-3-5-12)16-7-6-11(8-16)17-14(19)10-22-15(17)20/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUJLRDEZYXIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.